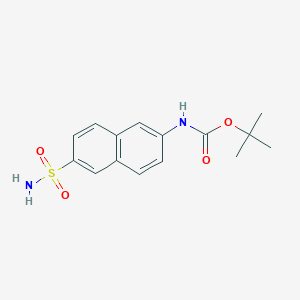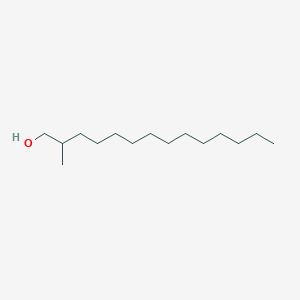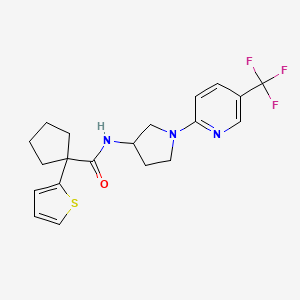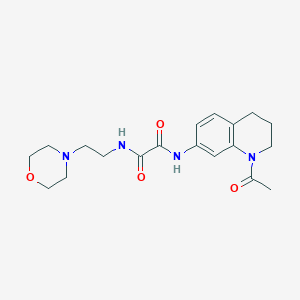![molecular formula C17H16N2O4S B2895134 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-23-1](/img/structure/B2895134.png)
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has shown potential in the field of anti-inflammatory drugs. Its structure is similar to that of known lipoxygenase (LOX) inhibitors, which are enzymes involved in the inflammatory response. By inhibiting LOX, this compound could reduce inflammation and be beneficial for treating inflammatory disorders .
Anticancer Research
Compounds with a thieno[3,2-b]pyridine moiety have been investigated for their anticancer properties. The specific structure of this compound suggests it could interact with various biological targets involved in cancer cell growth and metastasis, making it a candidate for further anticancer studies .
Neuropharmacology
The compound’s ability to cross the blood-brain barrier due to its lipophilic nature makes it a subject of interest in neuropharmacological research. It could potentially be used to modulate neurological pathways or treat neurodegenerative diseases .
Antimicrobial Activity
The structural similarity of this compound to other antimicrobial agents suggests it could be effective against a range of bacteria and fungi. Its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics .
Enzyme Inhibition
Due to its unique structure, this compound could act as an inhibitor for various enzymes beyond LOX, such as those involved in xenobiotic metabolism. This application could lead to the development of new drugs that target specific enzymes related to disease processes .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to predict its interaction with various biological targets. This is crucial for drug design and understanding the compound’s potential therapeutic effects .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant properties, which are valuable in preventing oxidative stress-related diseases. This compound could contribute to the development of new antioxidants .
Pharmacokinetic Modeling
The compound’s physicochemical properties, such as solubility and stability, make it an interesting candidate for pharmacokinetic modeling. This research could provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may act through a variety of mechanisms, including receptor binding, enzyme inhibition, or modulation of ion channels .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways it may affect. Given its complex structure, it’s likely that it interacts with multiple pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .
Propriétés
IUPAC Name |
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-9-4-5-12(23-3)10(8-9)18-16(21)13-14(20)15-11(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDXJRGWILHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)


![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)


![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)